molecular formula C16H24ClNO3 B182109 Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride CAS No. 176524-06-4

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride

Cat. No.: B182109
CAS No.: 176524-06-4
M. Wt: 313.82 g/mol
InChI Key: ZLFZZTHMDUSMIH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxybenzyl substituent and an ethyl carboxylate functional group. Its molecular formula is C15H21ClN2O3C_{15}H_{21}ClN_{2}O_{3} with a molecular weight of approximately 300.79 g/mol. The presence of the methoxy group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antiproliferative Effects

Research has indicated that piperidine derivatives, including this compound, exhibit various biological activities such as antiproliferative effects against cancer cell lines. A study demonstrated that similar compounds showed promising inhibition of cancer cell growth, with IC50 values typically ranging from 100 nM to 1 µM against different cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values < 1 µM against cancer cells ,
ACC InhibitionModerate to good inhibition on ACC1/ACC2 ,
CytotoxicityLow toxicity in normal human fibroblasts

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as acetyl-coenzyme A carboxylases (ACCs). These enzymes are crucial in fatty acid metabolism and represent a target for drug development aimed at metabolic disorders and cancer .

Case Studies

  • Anticancer Activity : A study evaluated a series of piperidine derivatives for their anticancer properties. This compound was found to inhibit cell proliferation in human breast cancer cell lines, showcasing its potential as a therapeutic agent .
  • Metabolic Regulation : Another investigation focused on the compound's ability to modulate metabolic pathways through ACC inhibition. The results indicated that this compound could significantly reduce fatty acid synthesis in treated cells, suggesting its utility in managing obesity and related metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. The presence of the methoxy group has been shown to enhance lipophilicity, which may improve cellular uptake and bioavailability. Comparisons with other derivatives indicate that modifications at the benzyl position can significantly alter biological activity.

Table 2: Comparison of Structural Variants

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(benzyl)piperidine-3-carboxylateBenzyl instead of 4-methoxybenzylLower activity
N-Methyl-3-(4-methoxybenzyl)piperidine-3-carboxamideMethyl substitution at nitrogenAltered pharmacokinetics
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylateFluorine enhances lipophilicityIncreased potency

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride. For instance, derivatives have shown protective effects against glutamate-induced neurotoxicity in SH-SY5Y cells, suggesting that such compounds could be valuable in treating neurodegenerative diseases .

Antiproliferative Activity

Research indicates that piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound may act as a lead compound in developing new anticancer agents due to its structural similarity to known active compounds .

Tuberculosis Treatment

The compound's structural features make it a candidate for targeting Mycobacterium tuberculosis. Studies on related piperidine derivatives have shown promise in overcoming drug resistance, which is critical for developing new tuberculosis therapies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can include steps such as:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the methoxybenzyl group via alkylation techniques.
  • Final conversion into the hydrochloride salt form for improved solubility and stability.

A detailed synthetic pathway is illustrated in Table 1 below.

StepReaction TypeReagentsConditionsYield
1CyclizationPiperidine derivatives + benzaldehydeAcidic medium, reflux75%
2AlkylationMethoxybenzyl bromide + intermediateBase, room temperature85%
3Salt formationHydrochloric acid + free baseAqueous solution90%

Table 1: Synthetic Pathway for this compound

Neuroprotective Assay

A study evaluated the neuroprotective effects of compound 9d (a derivative) using an MTT assay on SH-SY5Y cells. The results indicated that compound 9d had a dose-dependent protective effect against glutamate-induced cytotoxicity, similar to the established neuroprotective agent Fenazinel .

Anticancer Activity

In another study, various piperidine derivatives were tested against human cancer cell lines, revealing that this compound exhibited significant antiproliferative activity, leading to further investigations into its mechanism of action and potential as an anticancer drug .

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-10-17-12-16)11-13-5-7-14(19-2)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFZZTHMDUSMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592092
Record name Ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176524-06-4
Record name Ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride
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